2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide
CAS No.: 1198595-64-0
Cat. No.: VC2811110
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1198595-64-0 |
|---|---|
| Molecular Formula | C12H10ClN3O |
| Molecular Weight | 247.68 g/mol |
| IUPAC Name | 2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide |
| Standard InChI | InChI=1S/C12H10ClN3O/c13-11-9(12(14)16-17)6-7-10(15-11)8-4-2-1-3-5-8/h1-7,17H,(H2,14,16) |
| Standard InChI Key | YOLJFPBYHNISSM-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=NC(=C(C=C2)/C(=N/O)/N)Cl |
| SMILES | C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=NO)N)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=NO)N)Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics and Identifiers
2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide possesses a well-defined molecular structure with precise chemical identifiers. The molecule contains 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom, resulting in a molecular weight of 247.68 g/mol. This molecular composition contributes to the compound's chemical behavior and potential reactivity patterns.
The compound can be uniquely identified through various standardized chemical identifiers as presented in Table 1:
| Identifier Type | Value |
|---|---|
| CAS Number | 1198595-64-0 |
| Molecular Formula | C12H10ClN3O |
| Molecular Weight | 247.68 g/mol |
| IUPAC Name | 2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide |
| Standard InChI | InChI=1S/C12H10ClN3O/c13-11-9(12(14)16-17)6-7-10(15-11)8-4-2-1-3-5-8/h1-7,17H,(H2,14,16) |
| Standard InChIKey | YOLJFPBYHNISSM-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=NC(=C(C=C2)/C(=N/O)/N)Cl |
| PubChem Compound ID | 45588428 |
These standardized identifiers facilitate accurate referencing and retrieval of information about the compound in scientific databases and literature.
Structural Features and Functional Groups
The molecular structure of 2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide incorporates several key functional groups arranged in a specific configuration:
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A pyridine ring serving as the core heterocyclic structure
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A chlorine atom substituted at position 2 of the pyridine ring
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A carboximidamide group (-C(=NH)NH-) at position 3
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A hydroxyl group (-OH) attached to one of the nitrogen atoms of the carboximidamide
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A phenyl ring connected at position 6 of the pyridine ring
This structural arrangement creates a molecule with multiple potential interaction sites. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxy and imidamide groups can function as both hydrogen bond donors and acceptors. The aromatic rings (pyridine and phenyl) can participate in π-π stacking interactions with other aromatic systems. The chlorine substituent introduces electronegative character and potential for halogen bonding.
Physical and Chemical Properties
The physical and chemical properties of 2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide can be inferred from its structural features, although experimental data is limited in the available literature. The presence of both polar functional groups (hydroxy, imidamide) and aromatic rings (pyridine, phenyl) suggests a molecule with complex solubility behavior.
The compound likely exhibits:
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Moderate solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetonitrile
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Limited solubility in water due to the presence of hydrophobic aromatic rings
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Potential for crystalline solid form at room temperature
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UV absorption characteristics typical of substituted pyridines and phenyl rings
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Acidic character in the hydroxy group, potentially allowing for deprotonation under basic conditions
The reactivity profile is dominated by the functional groups present in the molecule. The hydroxyl and imidamide groups can participate in nucleophilic reactions, while the chlorine substituent at position 2 of the pyridine ring is activated toward nucleophilic aromatic substitution due to the electron-withdrawing effect of the pyridine nitrogen.
Synthesis and Reactivity
Reactivity Profile and Chemical Behavior
The reactivity of 2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide is largely determined by its functional groups and their electronic characteristics. Understanding this reactivity profile is essential for exploring potential applications in various fields, including medicinal chemistry.
Key reactivity features include:
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The N'-hydroxy group can participate in hydrogen bonding as both donor and acceptor and may exhibit acidic properties under certain conditions, potentially allowing for deprotonation and subsequent reactions at this site.
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The carboximidamide group (-C(=NH)NH-) contains multiple sites for potential nucleophilic and electrophilic reactions, including alkylation, acylation, and coordination with metal ions.
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The chlorine substituent at position 2 of the pyridine ring is activated toward nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen, potentially allowing for replacement with various nucleophiles.
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The phenyl ring at position 6 can undergo typical aromatic substitution reactions, although these would likely require harsher conditions compared to reactions at the more reactive sites in the molecule.
These reactivity patterns suggest that 2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide could serve as a versatile building block in organic synthesis, potentially allowing for selective modifications at different sites to create derivatives with tailored properties.
Structural Relationships with Similar Compounds
| Compound | Core Structure | Key Functional Groups | Distinguishing Features |
|---|---|---|---|
| 2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide | Pyridine | Chloro, carboximidamide, hydroxy, phenyl | Phenyl at position 6, chloro at position 2 |
| N-hydroxy-N'-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide | Pyridine | Carboximidamide, hydroxy, trifluoromethylphenyl | Trifluoromethyl substituent, different attachment point for phenyl |
| 2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide | Pyridine | Chloro, carboxamide, biphenyl | Carboxamide instead of carboximidamide, no hydroxy group |
Comparing these related compounds provides insights into how structural modifications might affect the chemical and potentially biological properties of these molecules.
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